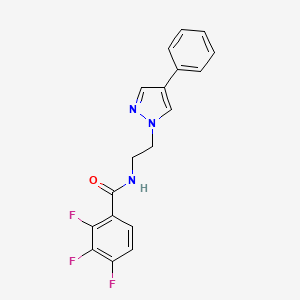

2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 2,3,4-trifluorobenzoyl chloride and 4-phenyl-1H-pyrazole.

Step 1: The 2,3,4-trifluorobenzoyl chloride is reacted with an appropriate amine to form the corresponding amide.

Step 2: The amide is then coupled with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at temperatures ranging from room temperature to reflux, depending on the specific step.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are typically less reactive due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Amines derived from the reduction of the benzamide carbonyl group.

Substitution: Substituted derivatives where the trifluoromethyl groups have been replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic properties.

Biology and Medicine

Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or oncological pathways.

Biological Probes: It can be used as a probe to study biological processes involving pyrazole-containing compounds.

Industry

Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to chemical degradation.

Wirkmechanismus

The mechanism by which 2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4-trifluoro-N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a methyl group instead of a phenyl group on the pyrazole ring.

2,3,4-trifluoro-N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with an ethyl group instead of a phenyl group on the pyrazole ring.

Uniqueness

The presence of the phenyl group on the pyrazole ring in 2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide provides unique steric and electronic properties that can influence its reactivity and binding interactions, distinguishing it from other similar compounds.

Biologische Aktivität

2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a novel compound characterized by a trifluoromethyl group and a pyrazole moiety linked to a benzamide core. This unique structure positions it as a promising candidate in medicinal chemistry, especially for applications targeting various biological pathways.

Chemical Structure

The molecular formula of this compound is C18H14F3N3O, with a molecular weight of 345.3 g/mol. The compound's structure includes:

- A trifluoromethyl group (–CF₃)

- A pyrazole ring connected via an ethyl chain to the benzamide moiety

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

Antitumor Activity

Studies have shown that pyrazole derivatives can effectively inhibit various cancer cell lines. For instance:

- BRAF(V600E) Inhibition : Pyrazole derivatives have demonstrated significant inhibitory effects on BRAF(V600E), a common mutation in melanoma. A related study found that certain pyrazole compounds had IC50 values as low as 26 µM against this target .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit nitric oxide (NO) and TNF-α production in macrophages. This suggests that it may modulate inflammatory responses effectively .

Antibacterial Activity

Recent evaluations indicate that pyrazole-based compounds exhibit strong antibacterial properties against Gram-positive bacteria. The presence of the trifluoromethyl group enhances their potency and reduces toxicity to human cells .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

- The trifluoromethyl group is known to increase lipophilicity and metabolic stability.

- The pyrazole moiety is often associated with diverse pharmacological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl)benzamide | Chromen core | High cytotoxicity against specific cancer cell lines |

| Benzamide derivatives | Varying substituents on benzene ring | Broad range of biological activities including anti-inflammatory effects |

| Pyrazole-based compounds | Pyrazole ring with different substituents | Role as TRPC inhibitors and NFAT transcription factor regulators |

The distinct combination of the trifluoromethyl group and the pyrazole structure in this compound may offer enhanced biological activity compared to other derivatives.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that compounds structurally similar to this compound induced apoptosis in cancer cells with IC50 values around 49.85 μM .

- Anti-inflammatory Mechanism : A study highlighted the compound's ability to inhibit LPS-induced production of inflammatory mediators in macrophages, suggesting its potential as an anti-inflammatory agent .

- Antibacterial Testing : Laboratory tests revealed that derivatives containing the trifluoromethyl group exhibited significant growth inhibition against various bacterial strains while maintaining low toxicity to human cells .

Eigenschaften

IUPAC Name |

2,3,4-trifluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O/c19-15-7-6-14(16(20)17(15)21)18(25)22-8-9-24-11-13(10-23-24)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYMVAWNZNCPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.